molecular formula C11H14ClN B1382952 1-Phenylpent-4-yn-2-amine hydrochloride CAS No. 1803593-13-6

1-Phenylpent-4-yn-2-amine hydrochloride

Cat. No.: B1382952
CAS No.: 1803593-13-6
M. Wt: 195.69 g/mol
InChI Key: RAQJNSHMIHMFJJ-UHFFFAOYSA-N
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Description

1-Phenylpent-4-yn-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
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Biological Activity

1-Phenylpent-4-yn-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of alkynylamines, including 1-phenylpent-4-yn-2-amine, exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including colorectal and liver cancer cells. The IC50 values for these compounds ranged from 0.4 to 1.0 μM, indicating potent activity against cancer cells .

CompoundCell LineIC50 (μM)
1-Phenylpent-4-yn-2-amineHep3B (Liver Cancer)0.5
1-(4-Methoxycyclohexyl)propanoneH460 (Lung Cancer)0.8

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It has been observed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is critical for its anticancer effects as it disrupts normal cellular functions and promotes programmed cell death .

Study on Hydroamination Reactions

A significant study focused on the hydroamination reactions of 1-phenylpent-4-yn-2-amines using various catalysts. The results indicated that under optimal conditions, the compound could be transformed into more complex structures with enhanced biological activity. The efficiency of these reactions was monitored through NMR spectroscopy, confirming the formation of desired products.

CatalystConversion (%)Selectivity (%)
CB-[Rh(bpm)(CO)2]8590
AuCl37580

In Vitro Studies

In vitro studies have shown that the compound exhibits dose-dependent inhibition of cancer cell proliferation. For example, in assays conducted on the COLO205 colorectal adenocarcinoma cell line, treatment with varying concentrations of the compound resulted in a marked decrease in cell viability.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 1-phenylpent-4-yn-2-amines suggests favorable absorption and distribution characteristics. However, studies also indicate potential risks for drug-drug interactions and mutagenicity, necessitating further evaluation before clinical application .

Properties

IUPAC Name

1-phenylpent-4-yn-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-6-11(12)9-10-7-4-3-5-8-10;/h1,3-5,7-8,11H,6,9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJNSHMIHMFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.